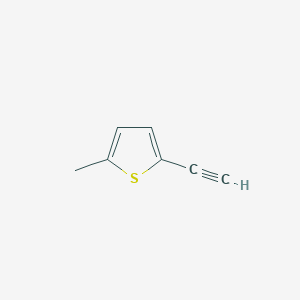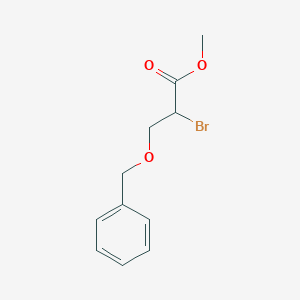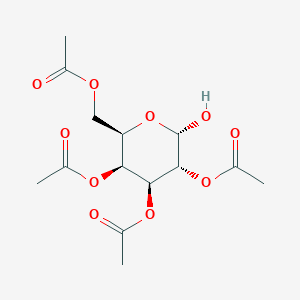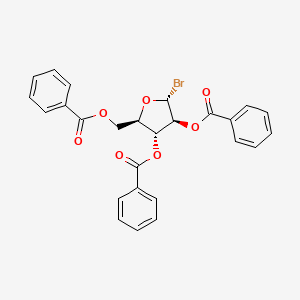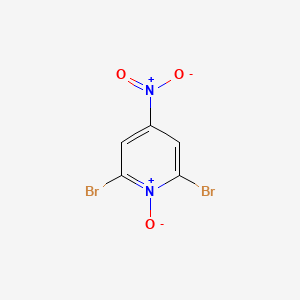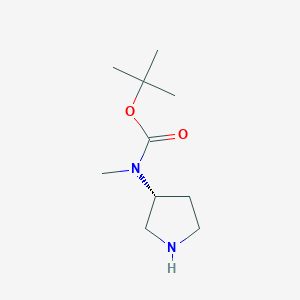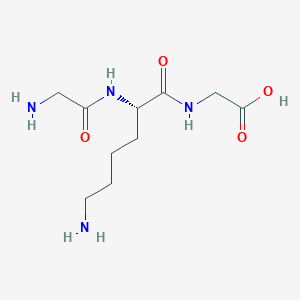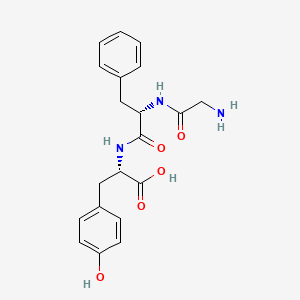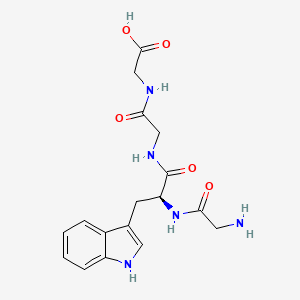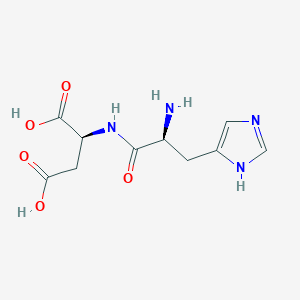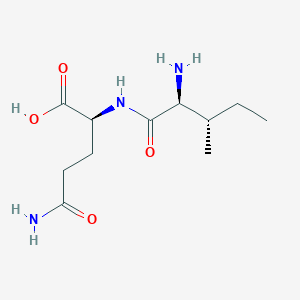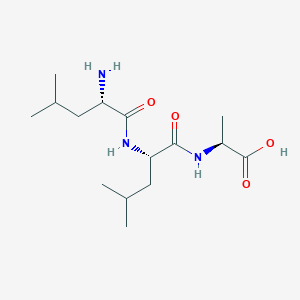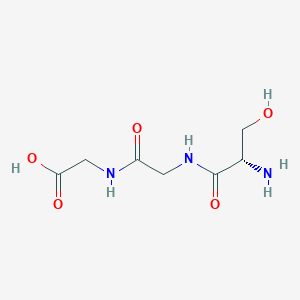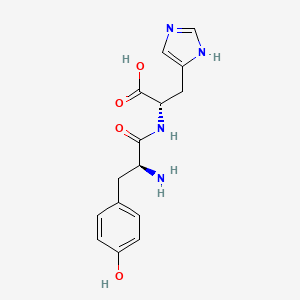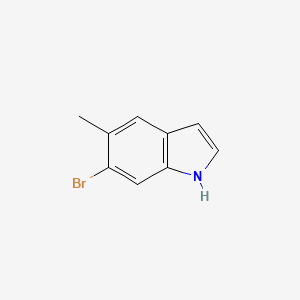
6-bromo-5-methyl-1H-indole
Descripción general
Descripción
6-bromo-5-methyl-1H-indole is a brominated indole derivative, a class of compounds that are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry. The structure of this compound includes a bromine atom at the 6-position and a methyl group at the 5-position on the indole ring.
Synthesis Analysis
The synthesis of brominated indoles can be achieved through regioselective bromination reactions. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another approach involves the use of N-bromosuccinimide to convert methyl hexahydro-3-oxo-indolizino[8,7-b]indole-5-carboxylate into various brominated esters . Additionally, Pd-catalyzed cyclocarbonylation of 2-(2-bromoaryl)indoles has been used to synthesize different indole derivatives, demonstrating the versatility of bromoindoles in chemical synthesis .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure and intermolecular interactions of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, were elucidated using X-ray single crystal diffraction and Hirshfeld surface analysis . These techniques provide insights into the arrangement of atoms and the presence of intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Brominated indoles are versatile intermediates that can undergo various chemical reactions. They can be used as building blocks for the synthesis of natural and non-natural derivatives, such as meridianin F and 2'-demethylaplysinopsin . The presence of bromine atoms on the indole ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which can lead to a wide array of indole-based compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles are influenced by the presence of substituents on the indole ring. For instance, the introduction of a bromine atom can significantly alter the compound's reactivity, boiling point, and solubility. The thermal stability of these compounds can be assessed through thermal analysis, as demonstrated by the good thermal stability of a related compound up to 215°C . Additionally, the electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results to assign electronic transitions and understand the electronic structure of the compound .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
-
Synthesis of Complex Heterocyclic Scaffolds
-
Natural Products and Drugs
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Synthesis of Selected Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Fischer indole cyclization of certain compounds in the presence of glacial AcOH and a concentrated HCl mixture afforded 1-ketotetrahydrocarbazole . The latter, after two steps including a Wolff–Kishner reduction and aromatization, gave a mixture of 3-methoxy-2-methyl-9 H-carbazole with an 11% yield and 1-bromo-3-methoxy-2-methyl-9 H-carbazole with a 65% yield .
-
Indole-Containing Metal Complexes
- Indole is an important element of many natural and synthetic molecules with significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
Safety And Hazards
This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
Indole derivatives, including 6-bromo-5-methyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
6-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFAUCRIATHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444359 | |
| Record name | 6-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methyl-1H-indole | |
CAS RN |
248602-16-6 | |
| Record name | 6-Bromo-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248602-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



